Chlorbromuron

Overview

Description

Mechanism of Action

Target of Action

Chlorobromouron belongs to the class of phenyl-urea herbicides . The primary target of Chlorobromouron is the process of photosynthesis in weeds . By inhibiting photosynthesis, Chlorobromouron prevents the growth of many annual and perennial weeds .

Mode of Action

As a phenyl-urea herbicide, it likely interferes with the electron transfer in photosystem ii during photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting the growth of the weed.

Result of Action

The primary result of Chlorobromouron’s action is the inhibition of weed growth. By disrupting photosynthesis, Chlorobromouron deprives the weed of the energy it needs to grow. Over time, this energy deprivation leads to the death of the weed, thereby controlling its population in the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chlorobromouron. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption and distribution of the herbicide in the plant. Furthermore, these factors can also influence the rate at which Chlorobromouron is broken down or removed from the environment. For instance, heavy rainfall could wash away the herbicide, reducing its effectiveness, while high temperatures could increase the rate of its breakdown .

Preparation Methods

Chlorbromuron is synthesized through a series of chemical reactions involving the introduction of bromine and chlorine atoms into a phenylurea structure. The synthetic route typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to form nitroaniline.

Reduction: Nitroaniline is reduced to form phenylenediamine.

Halogenation: Phenylenediamine is then halogenated with bromine and chlorine to introduce the bromine and chlorine atoms.

Urea Formation: The halogenated compound reacts with isocyanate to form the final phenylurea structure, this compound.

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates .

Chemical Reactions Analysis

Chlorbromuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as sodium borohydride are commonly used.

Substitution: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated compounds, while reduction produces amine derivatives .

Scientific Research Applications

Chlorbromuron has several scientific research applications, including:

Agriculture: Used as a herbicide for controlling weeds in crops such as cereals, vegetables, and fruits.

Environmental Studies: Employed in studies to assess the leaching and persistence of herbicides in soil and water.

Analytical Chemistry: Used as a reference material in chromatography techniques for the quantification of pesticides in environmental samples.

Biological Research: Investigated for its effects on photosynthesis and plant physiology.

Comparison with Similar Compounds

Chlorbromuron belongs to the class of phenylurea herbicides, which includes other compounds such as:

Linuron: Similar to this compound, Linuron inhibits photosynthesis by targeting photosystem II. Linuron has a different substitution pattern on the phenyl ring.

Diuron: Another phenylurea herbicide that inhibits photosynthesis. Diuron is structurally similar but has different halogen substitutions.

Monuron: Also a phenylurea herbicide with a similar mode of action but different chemical structure.

This compound is unique due to its specific combination of bromine and chlorine atoms, which contribute to its distinct herbicidal properties and environmental behavior .

Biological Activity

Chlorbromuron is a phenylurea herbicide widely used in agriculture for weed control. Its biological activity is primarily characterized by its mechanism of action, effects on plant physiology, and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound functions by inhibiting photosynthesis in plants, specifically targeting the photosystem II (PSII). This inhibition disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and metabolism. The compound's structure is similar to that of linuron, another phenylurea herbicide, with the key difference being the presence of a bromine atom instead of chlorine at a specific position. This structural variation significantly influences its binding affinity and biological activity.

Comparative Binding Affinity

Research has demonstrated that this compound exhibits a higher binding affinity to certain antibodies compared to linuron. The binding activity is quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. The findings are summarized in the following table:

| Compound | IC50 (µg/L) |

|---|---|

| This compound | 9.77 |

| Linuron | 42.71 |

| Diuron | 8.35 |

This data highlights that this compound has a more potent interaction with its biological targets than linuron, attributed to its unique molecular structure and electronic properties .

Effects on Plant Physiology

This compound has been shown to effectively suppress weed growth in various crops. In field studies, applications at rates of 2.24 kg/ha and 4.48 kg/ha demonstrated significant weed control efficacy without adversely affecting crop yield. For instance, in trials involving cabbage transplants, this compound provided robust weed suppression while maintaining healthy plant growth .

Case Studies

Several case studies have been conducted to assess the environmental impact and biological interactions of this compound:

- Impact on Non-Target Species : A study evaluated the effects of this compound on beneficial insects and soil microorganisms. Results indicated that while this compound effectively controlled target weeds, it also posed risks to non-target organisms at higher concentrations.

- Soil Residual Activity : Research investigating the residual activity of this compound in soil showed that it could persist for several weeks post-application, potentially affecting subsequent crops if not managed properly.

- Uptake and Metabolism : A comparative study on the uptake and metabolism of this compound in barley and corn revealed that while both crops absorbed the herbicide, their metabolic pathways differed significantly. This suggests potential implications for crop rotation strategies involving this compound application .

Properties

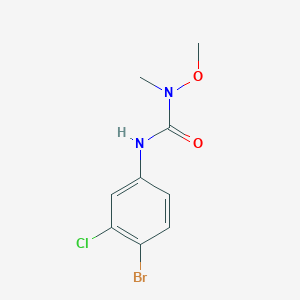

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNUTMZTCLNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040290 | |

| Record name | Chlorbromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | Chlorbromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE & DIMETHYLFORMAMIDE, SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE, Moderately soluble in xylene., In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C). | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 g/cu cm at 20 °C | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000004 [mmHg], 3.97X10-7 mm Hg @ 20 °C | |

| Record name | Chlorbromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THE PHYTOTOXIC SYMPTOMS ASSOCIATED WITH CHLORBROMURON ARE APPARENT IN THE LEAVES. THIS RESPONSE VARIES FROM A CONDITION OF RAPID INITIAL CHLOROSIS FOLLOWED BY NECROSIS FOR HIGH CONCN TO AN EARLY CHLOROSIS WITH SUBSEQUENT RECOVERY FOR SUBLETHAL CONCN. THE PRIMARY EFFECT OF CHLORBROMURON IS INHIBITION OF HILL REACTION. THIS INVOLVES OXYGEN EVOLUTION SITE IN PHYTOSYSTEM II. ... PREVENTS FORMATION OF ATP, & NADPH ... NECESSARY FOR CO2 FIXATION. | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE, Off white color, crystalline, Colorless powder | |

CAS No. |

13360-45-7 | |

| Record name | Chlorbromuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbromuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbromuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBROMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X2DQC5EHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-97 °C | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.